molecular formula C26H29ClN2O3 B5056076 1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride

1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride

Cat. No. B5056076
M. Wt: 453.0 g/mol
InChI Key: FKHGAPOKIBFAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The diphenylacetyl group is a type of acyl group, which is often involved in protein binding .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the piperazine ring and the diphenylacetyl group . The presence of the hydrochloride salt form suggests that the compound may exist as a positively charged species in solution, which could affect its reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions of this compound would be expected to involve its functional groups. For example, the piperazine ring could potentially undergo reactions with electrophiles, while the acyl group could be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring and the acyl group could affect its solubility, acidity/basicity, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not known without further information. Many piperazine derivatives are known to have biological activity, including acting as antagonists at various receptor sites .

properties

IUPAC Name

1-[4-(1-hydroxy-2-phenoxyethyl)piperazin-1-yl]-2,2-diphenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3.ClH/c29-24(20-31-23-14-8-3-9-15-23)27-16-18-28(19-17-27)26(30)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22;/h1-15,24-25,29H,16-20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHGAPOKIBFAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(COC2=CC=CC=C2)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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